1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene
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Overview
Description
1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tetraphenylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced aromatic compounds with hydrogenated functional groups.
Scientific Research Applications
1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring acts as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene can be compared with other similar compounds such as:
1-(4-Bromophenyl)-2,3,4,5-tetraphenylbenzene: Similar structure but with the bromine atom in a different position, affecting its reactivity and properties.
1-(2-Chlorophenyl)-2,3,4,5-tetraphenylbenzene: Chlorine atom instead of bromine, leading to different chemical behavior and applications.
1-(2-Bromophenyl)-2,3,4,5-tetraphenylmethane: Similar core structure but with a different substituent, influencing its chemical and physical properties.
These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential for further research.
Properties
CAS No. |
879080-89-4 |
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Molecular Formula |
C36H25Br |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2,3,4,5-tetraphenylbenzene |
InChI |
InChI=1S/C36H25Br/c37-33-24-14-13-23-30(33)32-25-31(26-15-5-1-6-16-26)34(27-17-7-2-8-18-27)36(29-21-11-4-12-22-29)35(32)28-19-9-3-10-20-28/h1-25H |
InChI Key |
KPJAWKHTISVELM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6Br |
Origin of Product |
United States |
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